Chemical Name and Classification
The compound 2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl 3-bromobenzoate is classified as an organic compound with a complex structure. It has a molecular formula of and a molecular weight of approximately 515.0 g/mol. This compound belongs to the class of hydrazones, which are characterized by the presence of a hydrazone functional group (R1R2C=NNH2) formed from the condensation of hydrazine with carbonyl compounds.
Source and Availability
This compound is primarily synthesized for research purposes and is not typically found in commercial products. It can be sourced from chemical suppliers specializing in research-grade chemicals, such as Sigma-Aldrich and BenchChem .
Synthesis Methods
The synthesis of 2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl 3-bromobenzoate involves several key steps:
Structure and Data
The molecular structure of 2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl 3-bromobenzoate is characterized by multiple functional groups:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 515.0 g/mol |
| IUPAC Name | 2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl 3-bromobenzoate |
| InChI | InChI=1S/C29H23BrN2O5/c1-35-27-17-20(11-16-26(27)37-29(34)24-9-5-6-10-25(24)30)18-31-32-28(33)19-36-23-14-12-22(13-15-23)21-7-3-2-4-8-21/h2-18H,19H2,1H3,(H,32,33)/b31-18+ |
| InChI Key | ZLEYDKZOYIZJRB-FDAWAROLSA-N |
Reactions and Technical Details
The compound can participate in various chemical reactions:
The mechanism of action for this compound is not fully elucidated but is believed to involve interactions with specific molecular targets within biological systems. Potential mechanisms include:
Further studies are required to clarify these mechanisms and identify specific biological targets.
The physical properties of 2-methoxy-4-[(E)-[[2-(4-phenylphenoxy)acetyl]hydrazinylidene]methyl]phenyl 3-bromobenzoate include:
Key chemical properties include:
The compound has several potential applications in scientific research:
CAS No.: 1254-35-9
CAS No.: 32986-79-1
CAS No.: 2128735-28-2
CAS No.: 39015-77-5